6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione
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Overview
Description
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential analgesic and sedative activity .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit locomotor activity in mice to a statistically significant extent .
Biochemical Pathways
Related compounds have shown potential in treating diseases of the nervous and immune systems .
Result of Action
Similar compounds have shown potential analgesic and sedative activity .
Biochemical Analysis
Biochemical Properties
It is known that the compound has potential analgesic and sedative activity
Cellular Effects
It has been shown to inhibit locomotor activity in mice to a statistically significant extent
Molecular Mechanism
It is known that the compound has potential analgesic and sedative activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl-substituted pyrrole with a suitable pyridine derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: A similar compound with different substituents.
Pyrrolopyrazine derivatives: Compounds with a similar fused ring system but different heteroatoms.
Uniqueness
6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione is unique due to its specific ethyl substitution, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-ethyl-3,5-dihydro-2H-pyrrolo[3,4-c]pyridine-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-5-3-6-7(9(13)11-5)4-10-8(6)12/h3H,2,4H2,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBUABRFMGKECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(CNC2=O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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